Noscomin

Antibacterial MIC Natural product

Noscomin is an extracellular diterpenoid natural product first isolated from the terrestrial cyanobacterium Nostoc commune Vaucher (EAWAG 122b) via bioguided fractionation. Its core architecture is an unprecedented 8-[(5-carboxy-2-hydroxy)benzyl]-2-hydroxy-1,1,4a,7,8-pentamethyl-1,2,3,4,4a,6,7,8,8a,9,10,10a-dodecahydrophenanthrene skeleton, placing it in a distinct structural class even among other cyanobacterial terpenoids.

Molecular Formula C27H38O4
Molecular Weight 426.6 g/mol
Cat. No. B1245625
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNoscomin
Synonyms8-((5-carboxy-2-hydroxy)benzyl)-2-hydroxy-1,1,4a,7,8-pentamethyl-1,2,3,4,4a,6,7,8,8a,9,10,10a-dodecahydrophenanthrene
noscomin
Molecular FormulaC27H38O4
Molecular Weight426.6 g/mol
Structural Identifiers
SMILESCC1CC=C2C(C1(C)CC3=C(C=CC(=C3)C(=O)O)O)CCC4C2(CCC(C4(C)C)O)C
InChIInChI=1S/C27H38O4/c1-16-6-8-19-20(9-11-22-25(2,3)23(29)12-13-26(19,22)4)27(16,5)15-18-14-17(24(30)31)7-10-21(18)28/h7-8,10,14,16,20,22-23,28-29H,6,9,11-13,15H2,1-5H3,(H,30,31)/t16-,20-,22-,23-,26+,27-/m1/s1
InChIKeyHWGPBUBDNCZOBN-FVBFRTCBSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Noscomin: A Structurally Unprecedented Diterpenoid Antibacterial from Nostoc commune for Natural Product Screening


Noscomin is an extracellular diterpenoid natural product first isolated from the terrestrial cyanobacterium Nostoc commune Vaucher (EAWAG 122b) via bioguided fractionation [1]. Its core architecture is an unprecedented 8-[(5-carboxy-2-hydroxy)benzyl]-2-hydroxy-1,1,4a,7,8-pentamethyl-1,2,3,4,4a,6,7,8,8a,9,10,10a-dodecahydrophenanthrene skeleton, placing it in a distinct structural class even among other cyanobacterial terpenoids [1]. The compound has a molecular formula of C₂₇H₃₈O₄ and a monoisotopic mass of 426.277 Da, with six defined stereocentres . Published literature on noscomin is sparse, with the primary characterisation appearing in a 1999 Journal of Natural Products communication and a 2023 in-silico α-amylase/β-glucosidase docking study constituting the majority of its peer-reviewed evidence base [1][2].

Source Extracellular diterpenoid from Nostoc commune
Scaffold Unprecedented dodecahydrophenanthrene core
Screening Antimicrobial screening with reported Gram-positive and Gram-negative activity
In-silico β-glucosidase and α-amylase enzyme inhibition study fit

Why Noscomin Cannot Be Replaced by Other Cyanobacterial Diterpenoids or Standard Antibiotics in Mechanistic Studies


Noscomin is built on a dodecahydrophenanthrene core that is structurally distinct from the dodecahydrocyclopenta[a]naphthalene scaffold of the comnostins A–E—the closest co-isolated analogs from the same Nostoc commune strain [1][2]. This scaffold difference translates into a measurably different antibacterial selectivity profile: noscomin exhibits balanced moderate activity across both Gram-positive and Gram-negative test strains, whereas comnostin E (MIC 4 ppm against S. epidermidis, MIC 128 ppm against B. cereus) is sharply selective and comnostin C preferentially targets E. coli (MIC 64 ppm) [1][2]. Furthermore, noscomin's recently reported in-silico dual-enzyme inhibition profile—with a beta-glucosidase Ki of 2.83 µM outperforming metformin by over 11-fold—is not recapitulated by other cyanobacterial compounds in the same docking panel [3]. Simple substitution by a standard antibiotic (e.g., chloramphenicol or tetracycline) would forfeit this polypharmacology and the unique diterpenoid chemotype entirely.

Scaffold mismatch
Comnostins possess a cyclopenta[a]naphthalene core vs. noscomin's phenanthrene core, altering antibacterial selectivity profile.
Selectivity profile may not transfer
Noscomin shows balanced Gram-positive/Gram-negative coverage; comnostin E is highly selective for S. epidermidis, comnostin C preferentially targets E. coli.
In-silico enzyme inhibition context may differ
The reported β-glucosidase Ki advantage over metformin is specific to noscomin's docking pose; other cyanobacterial diterpenoids do not replicate this profile.
Standard antibiotics lack chemotype
Chloramphenicol or tetracycline substitution forfeits the diterpenoid scaffold and polypharmacology required for mechanism-of-action studies.

Noscomin Quantitative Differentiation Evidence: Head-to-Head and Cross-Study Comparator Data for Procurement Decision-Making


Antibacterial Potency of Noscomin Versus Clinical Standard Antibiotics Chloramphenicol and Tetracycline

In the original isolation study, noscomin was tested in parallel with chloramphenicol and tetracycline against three bacterial strains using a standard broth microdilution MIC assay [1]. Noscomin exhibited MIC values of 32 ppm against Bacillus cereus (ATCC 10702), 8 ppm against Staphylococcus epidermidis (ATCC 12228), and 128 ppm against Escherichia coli (ATCC 25922) [1]. In the same assay system, chloramphenicol gave MICs of 8 ppm (B. cereus) and 4 ppm (S. epidermidis), while tetracycline gave an MIC of 64 ppm against E. coli [1]. The original authors described noscomin's MIC values as 'comparable' to these clinical standards [1], though quantitative comparison reveals noscomin is 4-fold less potent than chloramphenicol against B. cereus, 2-fold less potent against S. epidermidis, and 2-fold less potent than tetracycline against E. coli.

Antibacterial MIC vs. clinical standards
Head-to-head
Noscomin: B.c. 32, S.e. 8, E.c. 128 ppm Chloramphenicol: B.c. 8, S.e. 4 ppm Tetracycline: E.c. 64 ppm
Supports antimicrobial screening context
2- to 4-fold less potent than standards; same lab comparison
Antibacterial MIC Natural product Diterpenoid Gram-positive Gram-negative

Antibacterial Selectivity Profile of Noscomin Versus Closest Structural Analogs Comnostins A–E

Comnostins A–E, isolated from the identical Nostoc commune strain (EAWAG 122b), share a closely related diterpenoid scaffold but with a cyclopenta[a]naphthalene core instead of noscomin's phenanthrene core [1][2]. When tested under the same broth microdilution conditions against the same three bacterial strains, the selectivity profiles diverge markedly [1][2]. Noscomin (B. cereus 32, S. epidermidis 8, E. coli 128 ppm) provides balanced coverage. In contrast, comnostin E (B. cereus 128, S. epidermidis 4 ppm) is 32-fold more selective for S. epidermidis over B. cereus, and comnostin C (B. cereus 32, S. epidermidis 16, E. coli 64 ppm) is 2-fold more potent against E. coli than noscomin [2]. Comnostin A, B, and D all share noscomin's E. coli MIC of 128 ppm but are 2-fold weaker against S. epidermidis (16–32 ppm) [2].

Selectivity vs. comnostins A–E
Cross-study comparable
Noscomin: balanced coverage (B.c. 32, S.e. 8, E.c. 128) Comnostin E: S.e. 4, B.c. 128 (32-fold selective) Comnostin C: E.c. 64, B.c. 32 (E. coli-preferred)
Reported selectivity context for scaffold selection
Comnostins A–D weaker against S. epidermidis; same assay conditions
Antibacterial selectivity Comnostin Structure-activity relationship Diterpenoid Nostoc commune

In-Silico α-Amylase Binding Affinity of Noscomin Versus Metformin and a Panel of Cyanobacterial Compounds

In a 2023 molecular docking study targeting human pancreatic α-amylase (PDB ID: 1B2Y), noscomin achieved the lowest binding free energy (−9.15 kcal/mol) among 11 screened cyanobacterial compounds and the reference drug metformin [1]. Metformin scored −7.00 kcal/mol, meaning noscomin's computed binding energy was 2.15 kcal/mol more favourable [1]. However, the predicted inhibition constant (Ki) for noscomin was 196.01 µM, which is approximately 26-fold weaker than metformin's Ki of 7.45 µM [1]. This apparent paradox—better binding energy but poorer Ki—reflects differences in the interacting amino acid residues: noscomin engages ILE372, ASN373, PRO374, and ARG387, while metformin interacts with THR11, SER12, GLY334, PHE335, ARG398, and ASP402 [1].

α-Amylase docking vs. metformin
Head-to-head
ΔG: −9.15 kcal/mol (noscomin) vs. −7.00 (metformin) Ki: 196.01 µM (noscomin) vs. 7.45 µM (metformin)
Reported in-silico binding context
Ki 26-fold weaker despite better ΔG; different residue interactions
Alpha-amylase Molecular docking Diabetes Binding free energy Metformin Cyanobacteria

In-Silico β-Glucosidase Inhibition: Noscomin Outperforms Metformin in Both Binding Energy and Ki

Against human β-glucosidase (PDB ID: 2JFE), noscomin demonstrated unequivocal in-silico superiority over metformin in both thermodynamic and kinetic docking parameters [1]. Noscomin's binding free energy was −7.57 kcal/mol versus metformin's −6.12 kcal/mol, a difference of 1.45 kcal/mol in favour of noscomin [1]. Critically, the predicted Ki of noscomin was 2.83 µM, which is 11.6-fold more potent than metformin's Ki of 32.71 µM [1]. Among the 11 compounds docked, noscomin ranked third in binding energy (behind Cryptophycin at −8.32 and Abietic at −7.62 kcal/mol) but second in Ki (behind Cryptophycin at 796.69 nM) [1]. Noscomin's interacting residues—ARG588, GLY593, MET594, ARG610, PHE611, GLN855, THR856—differ from metformin's binding footprint (VAL375, PHE376, TYR379, ALA380, THR385, GLN386, GLY637, LEU638, GLY640, ALA718, GLY722) [1].

β-Glucosidase docking vs. metformin
Head-to-head
ΔG: −7.57 kcal/mol (noscomin) vs. −6.12 (metformin) Ki: 2.83 µM (noscomin) vs. 32.71 µM (metformin)
Supports in-silico β-glucosidase screening context
11.6-fold Ki advantage over metformin; distinct binding pose
Beta-glucosidase Molecular docking Diabetes Inhibition constant Metformin Noscomin

Scaffold-Level Structural Differentiation: Noscomin's Unprecedented Dodecahydrophenanthrene Core Versus Comnostins' Cyclopenta[a]naphthalene Core

Noscomin is built on a dodecahydrophenanthrene core (C₂₇H₃₈O₄), which at the time of its publication represented an unprecedented diterpenoid skeleton among all known natural products [1]. The comnostins A–E (C₂₇H₄₀O₄ to C₂₇H₃₈O₅), although co-isolated from the same organism, possess a distinct dodecahydrocyclopenta[a]naphthalene core—a 6/6/5 fused ring system versus noscomin's 6/6/6 phenanthrene-derived system [2]. This fundamental scaffold difference manifests in divergent physicochemical properties: noscomin has a predicted logP of 7.32 (ACD/Labs) and 6 defined stereocentres, while comnostin A has a reported melting point of 255 °C and [α]²⁵D +44° [2]. The scaffold divergence also correlates with the observed selectivity differences detailed in Evidence Item 2 [1][2].

Scaffold architecture
Cross-study comparable
Dodecahydrophenanthrene (6/6/6) vs. Comnostins cyclopenta[a]naphthalene (6/6/5)
Supports scaffold-differentiation context
Predicted logP ~7.32; 6 stereocentres
Diterpenoid scaffold Chemotype Structural novelty Natural product Chemical diversity

Optimal Research and Procurement Application Scenarios for Noscomin Based on Quantitative Differentiation Evidence


Broad-Spectrum Antibacterial Natural Product Screening with Gram-Negative Coverage

Noscomin is appropriate for antibacterial screening campaigns that require balanced activity against both Gram-positive and Gram-negative pathogens. Unlike comnostin E—which is highly selective for S. epidermidis (MIC 4 ppm) with negligible B. cereus activity (MIC 128 ppm)—noscomin delivers moderate but consistent potency across B. cereus (32 ppm), S. epidermidis (8 ppm), and E. coli (128 ppm) [1][2]. This profile makes noscomin suitable as a reference compound for validating broth microdilution assays targeting multi-species panels, or as a starting scaffold for medicinal chemistry efforts aimed at improving potency while retaining the balanced spectrum.

In-Silico and In-Vitro β-Glucosidase Inhibitor Development for Type 2 Diabetes

The 2023 molecular docking study demonstrated that noscomin achieves a β-glucosidase Ki of 2.83 µM—an 11.6-fold improvement over metformin (Ki 32.71 µM) [1]. This quantitative advantage, combined with a binding pose engaging residues ARG588, GLY593, MET594, ARG610, PHE611, GLN855, and THR856 that are distinct from metformin's footprint, supports prioritising noscomin over other cyanobacterial diterpenoids for enzyme inhibition assays, cellular glucose uptake studies, and co-crystallisation trials. Researchers procuring noscomin for diabetes-related target validation should note that no in-vivo PK or toxicity data currently exist; the differentiation is entirely at the in-silico level.

Diterpenoid Scaffold-Hopping and Chemical Diversity Expansion in Medicinal Chemistry

Noscomin's dodecahydrophenanthrene core (6/6/6 fused ring system) is structurally distinct from the cyclopenta[a]naphthalene core of the comnostins (6/6/5) [1][2]. This scaffold-level differentiation, coupled with a high predicted logP of 7.32 and six defined stereocentres, positions noscomin as a high-value entry point for generating novel semi-synthetic analog libraries . The three functional groups (two hydroxyls, one carboxylic acid) provide tractable handles for derivatisation. For screening library curators seeking to maximise diterpenoid chemical diversity, procuring noscomin alongside at least one comnostin (e.g., comnostin C or E) captures orthogonal scaffold space from the same biosynthetic source.

Cyanobacterial Chemical Ecology and Nostoc commune Secondary Metabolite Reference Standard

Noscomin was the first antibacterial diterpenoid characterised from Nostoc commune and serves as a foundational reference compound for studying the chemical ecology of this cyanobacterial species [1]. Its extracellular release into the culture medium—shared with the comnostins—suggests a role in allelopathic defence [1][2]. Researchers investigating Nostoc commune secondary metabolism, comparative metabolomics across cyanobacterial strains, or the environmental triggers of diterpenoid production can use authenticated noscomin as an analytical standard for LC-MS/MS method development and quantification.

Application
Selection Property
Validation Focus
Antimicrobial screening studies
Balanced Gram-positive/Gram-negative coverage
MIC and multi-species panel endpoints
β-Glucosidase enzyme inhibition assays
In-silico binding profile context
Enzyme inhibition and cellular glucose uptake validation
Diterpenoid chemical diversity expansion
Unprecedented phenanthrene scaffold
Semi-synthetic derivatization feasibility
Nostoc commune metabolomics studies
Extracellular diterpenoid reference
LC-MS/MS analytical method development
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